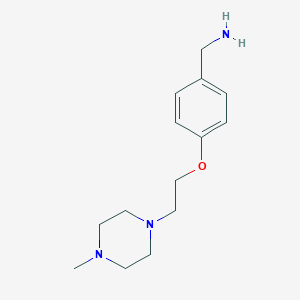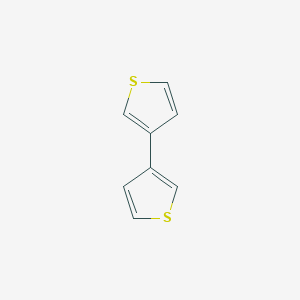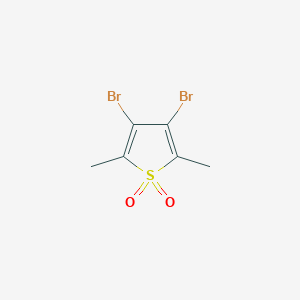
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is a chemical compound with the molecular formula C14H23N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine typically involves the reaction of 4-methylpiperazine with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde
- 4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenol
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is unique due to its specific structural features, such as the presence of both a piperazine ring and a benzenemethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
[4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14/h2-5H,6-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESICWPOGOAADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














